molecular formula C21H18N4O3 B2941875 N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 923216-92-6

N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No. B2941875
CAS RN: 923216-92-6
M. Wt: 374.4
InChI Key: VWVQVLUIKXJWEJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, also known as AMPI, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. AMPI is a member of the indole-based compounds and has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel synthetic routes and methodologies for creating 1,3,4-oxadiazole derivatives with various biological activities. For instance, a novel five-step synthetic route led to derivatives with potent α-glucosidase inhibitory potential, demonstrating the versatility of these compounds for therapeutic applications (Iftikhar et al., 2019). Additionally, the synthesis and characterization of these derivatives often involve advanced analytical techniques to confirm their structure and purity.

Biological Activities

1,3,4-Oxadiazole derivatives exhibit a wide range of biological activities, making them candidates for drug development. Some of the notable activities include:

  • α-Glucosidase Inhibition: Certain derivatives have shown promising inhibitory effects on α-glucosidase, an enzyme target for diabetes management, suggesting potential applications in treating this condition (Iftikhar et al., 2019).
  • Antimicrobial Activity: Various 1,3,4-oxadiazole compounds have been evaluated for their antimicrobial properties against different bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Joshi & Parikh, 2013).
  • Antitumor Activity: Some derivatives have been assessed for their antitumor activities against various human tumor cell lines, highlighting the anticancer potential of 1,3,4-oxadiazole derivatives (Yurttaş, Tay, & Demirayak, 2015).

Molecular Docking and Computational Studies

Computational and pharmacological evaluations of 1,3,4-oxadiazole derivatives for toxicity assessment, tumor inhibition, and other pharmacological actions demonstrate the potential of these compounds in drug discovery processes. Computational studies, including molecular docking, help predict the interaction of these compounds with biological targets, aiding in the design of more effective therapeutic agents (Faheem, 2018).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-13(26)15-7-9-17(10-8-15)22-20(27)12-25-18-6-4-3-5-16(18)11-19(25)21-24-23-14(2)28-21/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVQVLUIKXJWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

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